LM11A-31

Catalog No.
S995305
CAS No.
1243259-19-9
M.F
C12H25N3O2
M. Wt
243.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
LM11A-31

CAS Number

1243259-19-9

Product Name

LM11A-31

IUPAC Name

(2S,3S)-2-amino-3-methyl-N-(2-morpholin-4-ylethyl)pentanamide

Molecular Formula

C12H25N3O2

Molecular Weight

243.35 g/mol

InChI

InChI=1S/C12H25N3O2/c1-3-10(2)11(13)12(16)14-4-5-15-6-8-17-9-7-15/h10-11H,3-9,13H2,1-2H3,(H,14,16)/t10-,11-/m0/s1

InChI Key

YNMUTYLWSRFTPX-QWRGUYRKSA-N

SMILES

Array

Synonyms

[S-(R*,R*)]-2-Amino-3-methyl-N-[2-(4-morpholinyl)ethyl]pentanamide Dihydrochloride; LM11A 31 Dihydrochloride;

Canonical SMILES

CCC(C)C(C(=O)NCCN1CCOCC1)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCCN1CCOCC1)N

a p75 neurotrophin receptor ligand; structure in first source

LM11A-31 dihydrochloride (CAS 1243259-19-9) is a highly water-soluble, non-peptide small molecule modulator of the p75 neurotrophin receptor (p75NTR) . With a molecular weight of 316.27 g/mol, it is specifically engineered to bind the p75NTR NGF loop 1 domain, blocking pro-apoptotic signaling induced by proNGF while simultaneously facilitating pro-survival pathways [1]. Unlike large recombinant proteins, LM11A-31 is orally bioavailable and readily crosses the blood-brain barrier, making it a highly processable and scalable precursor for chronic in vivo neurodegeneration models .

Substituting LM11A-31 with recombinant native ligands (such as NGF or proNGF) fails in practical procurement because large proteins lack oral bioavailability, exhibit poor blood-brain barrier penetration, and non-selectively activate TrkA, which confounds p75NTR-specific assays with nociceptive off-target effects [1]. Furthermore, generic small-molecule p75NTR inhibitors often act as strict antagonists, whereas LM11A-31 functions as a selective modulator that blocks pro-apoptotic signaling while actively facilitating PI3K/AKT survival pathways [2]. For chronic in vivo studies, the requirement for continuous intracerebroventricular (ICV) infusion of recombinant proteins introduces unacceptable surgical variables and costs, making the orally active LM11A-31 the superior procurement choice for reproducible neurorestoration models [1].

Receptor Selectivity: Eliminating TrkA-Mediated Off-Target Effects

LM11A-31 selectively binds the p75NTR NGF loop 1 domain without activating TrkA, unlike native NGF which binds both receptors [1].

Evidence DimensionTrkA Receptor Activation / Binding
Target Compound Data0% TrkA binding/activation
Comparator Or BaselineNative NGF (High TrkA binding)
Quantified DifferenceComplete elimination of TrkA cross-reactivity
ConditionsIn vitro receptor binding and signaling assays

Allows researchers to isolate p75NTR-mediated survival and apoptotic pathways without triggering TrkA-associated nociception or confounding signaling cascades.

In Vivo Processability: Superior Aqueous Solubility and Oral Bioavailability

LM11A-31 dihydrochloride exhibits exceptional aqueous solubility, reaching up to 100 mg/mL (approx. 316 mM) in water or PBS, enabling high-concentration stock preparation for oral gavage.

Evidence DimensionAqueous Solubility and Administration Route
Target Compound Data100 mg/mL solubility; effective via oral gavage at 50-75 mg/kg
Comparator Or BaselineRecombinant p75NTR antibodies or native neurotrophins (Require IV/ICV injection; negligible oral bioavailability)
Quantified DifferenceEnables non-invasive oral dosing with confirmed CNS penetration
ConditionsIn vivo chronic dosing preparation (stored at 4°C under nitrogen)

Drastically reduces the cost, complexity, and animal stress associated with chronic CNS drug administration compared to surgical or systemic protein injections.

Disease-Modifying Efficacy: Quantitative Reversal of Neurite Dystrophy

In mid- to late-stage APPL/S Alzheimer's mouse models, oral administration of LM11A-31 significantly reduced the mean area of cholinergic dystrophic neurite clusters compared to vehicle controls [1].

Evidence DimensionMean area per dystrophic neurite cluster
Target Compound DataSignificant reduction in cluster size (p=0.001)
Comparator Or BaselineVehicle-treated APPL/S mice (Progressive structural degeneration)
Quantified DifferenceStatistically significant structural reversal (p=0.001 vs. vehicle)
Conditions3-month oral dosing (50 mg/kg/day) in 6-8 month old male APPL/S mice

Provides a validated, procurement-ready positive control for structural neurorestoration, proving disease modification rather than mere symptomatic relief.

Potency in Neuroinflammation: High-Efficacy Cytotoxicity Suppression at Nanomolar Concentrations

In U1 macrophage models of viral replication and inflammation, LM11A-31 demonstrated potent suppression of cytotoxicity at nanomolar concentrations [1].

Evidence DimensionConcentration required for significant cytotoxicity reduction
Target Compound Data100 nM LM11A-31
Comparator Or BaselineDarunavir (DRV) positive control (5.5 μM)
Quantified DifferenceComparable suppression achieved at a 55-fold lower molar concentration
ConditionsIn vitro U1 macrophage cytotoxicity assay (LDH release) at 24 hours

Offers a highly potent tool for investigating macrophage-mediated inflammation and viral reservoirs with minimal compound consumption.

Chronic Oral Dosing in Neurodegeneration Models

Leveraging its 100 mg/mL aqueous solubility and established blood-brain barrier penetration, LM11A-31 is the optimal choice for long-term (3+ months) oral gavage studies in Alzheimer's and Huntington's disease models, avoiding the surgical artifacts of ICV pumps .

p75NTR-Specific Pathway Isolation Assays

Because it strictly avoids TrkA binding, this compound is essential for in vitro and in vivo assays designed to isolate p75NTR-mediated pro-survival or anti-apoptotic signaling without confounding TrkA-driven effects [1].

Structural Neurorestoration and Dystrophy Reversal Studies

Backed by quantitative data showing significant reductions in dystrophic neurite cluster size (p=0.001), LM11A-31 serves as a reliable positive control for evaluating structural disease modification in amyloid-beta or mutant huntingtin models [1].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

243.19467705 Da

Monoisotopic Mass

243.19467705 Da

Heavy Atom Count

17

UNII

Y9GUF3B7Q7

Dates

Last modified: 08-15-2023

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